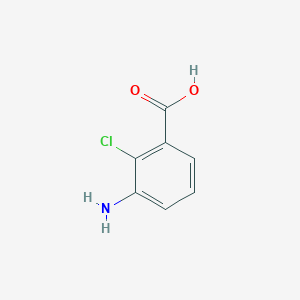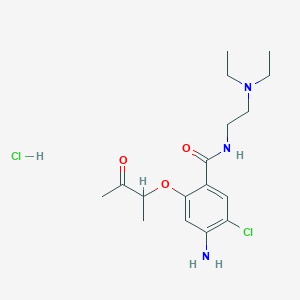
Batanopride hydrochloride
Vue d'ensemble
Description
Batanopride hydrochloride is a chemical compound that belongs to the class of selective antagonists of 5-HT4 receptors. It is widely used in scientific research to study the physiological and biochemical effects of 5-HT4 receptors. Batanopride hydrochloride has been found to be effective in the treatment of various diseases such as Parkinson's disease, depression, and gastrointestinal disorders.
Mécanisme D'action
Batanopride hydrochloride acts as a selective antagonist of 5-HT4 receptors. It inhibits the binding of serotonin to these receptors, which results in a decrease in the release of acetylcholine and an increase in the release of dopamine. This mechanism of action has been found to be effective in the treatment of Parkinson's disease, depression, and gastrointestinal disorders.
Biochemical and Physiological Effects:
Batanopride hydrochloride has been found to have various biochemical and physiological effects. It has been shown to increase the release of dopamine in the striatum, which is responsible for the improvement of motor symptoms in Parkinson's disease. Batanopride hydrochloride has also been found to have antidepressant effects by increasing the release of serotonin and dopamine in the brain. In addition, Batanopride hydrochloride has been shown to increase gastrointestinal motility and secretion, which makes it an effective treatment for gastrointestinal disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of Batanopride hydrochloride is its selectivity for 5-HT4 receptors, which makes it a useful tool for studying the physiological and biochemical effects of these receptors. Batanopride hydrochloride is also relatively easy to synthesize and purify, which makes it readily available for use in scientific research. However, one of the limitations of Batanopride hydrochloride is its potential for off-target effects, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for the use of Batanopride hydrochloride in scientific research. One direction is the development of more selective and potent 5-HT4 receptor antagonists for use in the treatment of various diseases. Another direction is the exploration of the role of 5-HT4 receptors in other physiological processes such as memory and learning. Finally, the use of Batanopride hydrochloride in combination with other drugs may lead to the development of more effective treatments for Parkinson's disease, depression, and gastrointestinal disorders.
Conclusion:
Batanopride hydrochloride is a useful tool for studying the physiological and biochemical effects of 5-HT4 receptors. It has been found to be effective in the treatment of various diseases such as Parkinson's disease, depression, and gastrointestinal disorders. Batanopride hydrochloride has several advantages and limitations for use in scientific research, and there are several future directions for its use in the development of new treatments for various diseases.
Applications De Recherche Scientifique
Batanopride hydrochloride has been extensively used in scientific research to study the physiological and biochemical effects of 5-HT4 receptors. It has been found to be effective in the treatment of various diseases such as Parkinson's disease, depression, and gastrointestinal disorders. Batanopride hydrochloride has also been used to study the role of 5-HT4 receptors in the regulation of gastrointestinal motility and secretion.
Propriétés
Numéro CAS |
102670-59-7 |
|---|---|
Nom du produit |
Batanopride hydrochloride |
Formule moléculaire |
C17H27Cl2N3O3 |
Poids moléculaire |
392.3 g/mol |
Nom IUPAC |
4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-(3-oxobutan-2-yloxy)benzamide;hydrochloride |
InChI |
InChI=1S/C17H26ClN3O3.ClH/c1-5-21(6-2)8-7-20-17(23)13-9-14(18)15(19)10-16(13)24-12(4)11(3)22;/h9-10,12H,5-8,19H2,1-4H3,(H,20,23);1H |
Clé InChI |
CUTCEGXKJDBAFQ-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCNC(=O)C1=CC(=C(C=C1OC(C)C(=O)C)N)Cl.Cl |
SMILES canonique |
CCN(CC)CCNC(=O)C1=CC(=C(C=C1OC(C)C(=O)C)N)Cl.Cl |
Synonymes |
4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2-(1-methyl-2-oxopropoxy)benzamide batanopride batanopride hydrochloride BMY 25801 BMY-25801 |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2-Chloro-7-methylpurin-6-yl)amino]ethanol](/img/structure/B20530.png)
![[1,2,4]Triazolo[1,5-c]pyrimidin-8-ol](/img/structure/B20533.png)
![4-Chloro-5H-pyrimido[5,4-b]indole hydrochloride](/img/structure/B20537.png)
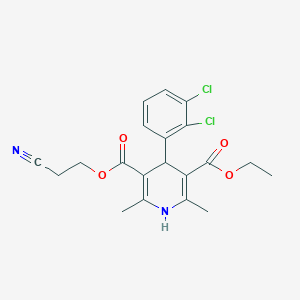
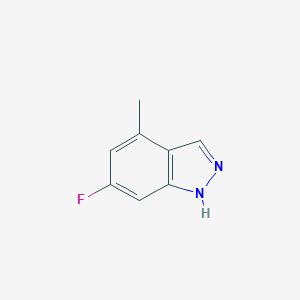
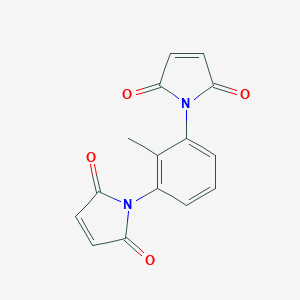
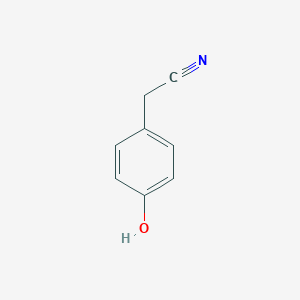
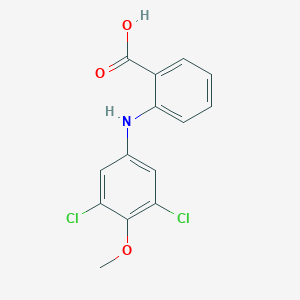

![5-propyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B20559.png)
